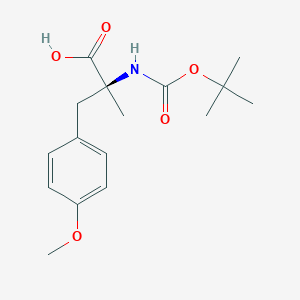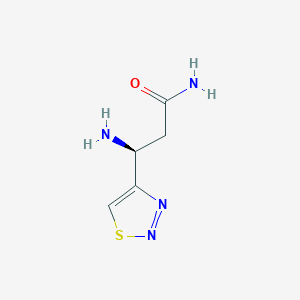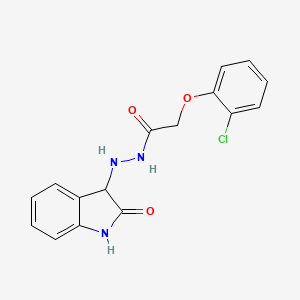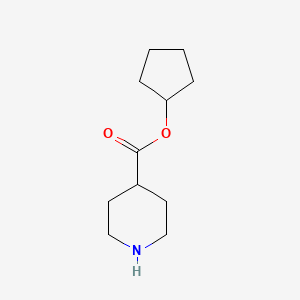![molecular formula C14H11Cl3N4 B13342611 (R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a synthetic organic compound belonging to the pyrazolo[3,4-b]pyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyrazine core substituted with chloro and dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-b]pyrazine core. Subsequent chlorination and methylation steps introduce the chloro and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and dichlorophenyl groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives where nucleophiles replace the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Bis(4-fluorophenyl)methanone: Another compound with a related structure, used in high-performance polymers.
Uniqueness: ®-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C14H11Cl3N4 |
|---|---|
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
6-chloro-1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-methylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H11Cl3N4/c1-7-13-14(19-12(17)6-18-13)21(20-7)8(2)10-4-3-9(15)5-11(10)16/h3-6,8H,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
VCAQSMMTHOEZPK-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=NN(C2=NC(=CN=C12)Cl)[C@H](C)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=NN(C2=NC(=CN=C12)Cl)C(C)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


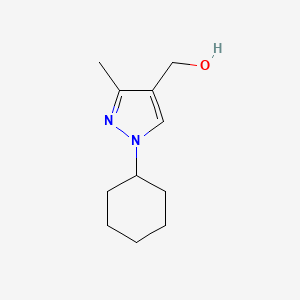
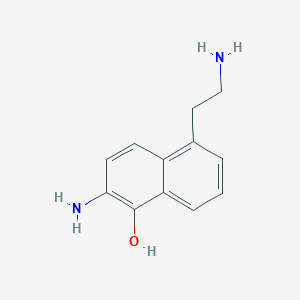
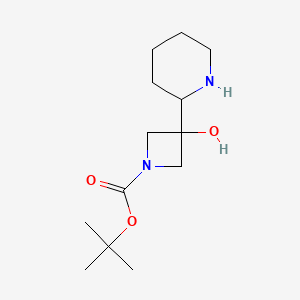

![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
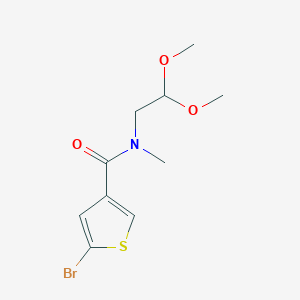
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13342564.png)
![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
